2-(Dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one
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Overview
Description
2-(Dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the oxazinone family This compound is characterized by the presence of a dimethylamino group, a phenyl group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of dimethylamine with a phenyl-substituted oxazinone precursor. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. Common reagents used in the synthesis include dimethylamine, phenyl-substituted oxazinone, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The dimethylamino and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazinones.
Scientific Research Applications
2-(Dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the oxazinone ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the oxazinone ring.
2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylamino group but has different functional groups.
N,N-Dimethylaniline: Similar in having a dimethylamino group attached to an aromatic ring.
Uniqueness
2-(Dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one is unique due to the presence of both the dimethylamino group and the oxazinone ring, which confer distinct chemical and biological properties
Properties
CAS No. |
90062-16-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(dimethylamino)-5-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12-13-11(15)10(8-16-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
AXBZMDJURWPYKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)C(=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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